2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-28-15-7-5-6-14(10-15)11-22-18(25)13-29-20-23-12-17(19(21)24-20)30(26,27)16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,22,25)(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCAATUOHSSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that may confer various biological activities, particularly in the realms of anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O3S2, with a molecular weight of 400.5 g/mol. The compound consists of a pyrimidine ring substituted with an amino group and a phenylsulfonyl moiety, linked to an acetamide group via a thioether bridge.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S2 |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 894947-91-2 |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The thioether linkage may enhance its affinity for biological targets, potentially leading to inhibition of key enzymatic pathways involved in disease progression.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, although specific data on this compound remains limited.
Antimicrobial Properties
Compounds featuring sulfonamide groups are well-documented for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.
Study on Anticancer Activity
A study published in Cancer Chemotherapy and Pharmacology evaluated the effects of pyrimidine derivatives on tumor growth in murine models. The results indicated that compounds with structural similarities to our target compound significantly reduced tumor size compared to controls, supporting the hypothesis that such compounds can act as effective anticancer agents .
Antimicrobial Testing
In a separate study focusing on antimicrobial efficacy, derivatives of phenylsulfonamide were tested against various bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating a promising profile for further development .
Comparison with Similar Compounds
Key Observations :
- The pyrimidine core distinguishes the target from triazinoindole (), oxadiazole (), and triazole () analogs.
- The 3-methoxybenzyl group contrasts with aryl substituents like bromophenyl () or p-tolyl (), which may influence receptor binding and solubility.
Physicochemical Properties Comparison
Data from analogs highlight trends in melting points, purity, and spectroscopic profiles:
Table 2: Physicochemical Properties of Analogs
| Compound Name/ID | Melting Point (°C) | Purity (%) | Spectroscopic Data Availability | Reference |
|---|---|---|---|---|
| Compound 24 () | - | 95 | NMR, MS | |
| Compound () | 148 | - | NMR, MS, IR | |
| Compound 154 () | - | - | IC50 (cytotoxicity) |
Key Observations :
Key Observations :
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are intermediates characterized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Core pyrimidine formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl catalysis) .
Sulfanylation : Introduction of the thioether group via nucleophilic substitution using mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF) .
Amidation : Coupling the thioacetate intermediate with 3-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC·HCl) .
Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity .
- Mass spectrometry (HRMS) validates molecular weight .
- HPLC monitors reaction progress and purity (>95%) .
Q. What spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine core, sulfonyl, and methoxybenzyl groups. Aromatic proton splitting patterns distinguish substitution positions .
- IR Spectroscopy : Identifies key functional groups (e.g., S=O stretch at ~1150–1300 cm⁻¹ for sulfonyl, C=O at ~1650–1750 cm⁻¹ for acetamide) .
- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and π-stacking interactions in the solid state .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
-
Solvent Selection : Use DMF for sulfanylation (enhances nucleophilicity) and THF for amidation (reduces side reactions) .
-
Temperature Control : Maintain 0–5°C during sulfanylation to prevent disulfide formation; room temperature for amidation .
-
Catalyst Screening : Test bases like K₂CO₃ vs. Et₃N for thioether bond formation efficiency .
-
Workflow Example :
Step Solvent Temp (°C) Catalyst Yield (%) Sulfanylation DMF 0–5 K₂CO₃ 72 Amidation THF 25 EDC·HCl 85
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Compound Purity : Re-test batches with HPLC-purified material (>99%) to exclude impurity-driven effects .
- Structural Confirmation : Use 2D NMR (COSY, NOESY) to verify absence of regioisomers .
- Comparative Studies : Benchmark against positive controls (e.g., staurosporine for kinase assays) .
Q. How do structural modifications influence target binding and selectivity?
Structure-Activity Relationship (SAR) Analysis:
| Modification Site | Example Change | Observed Effect | Reference |
|---|---|---|---|
| Pyrimidine C4 | -NH₂ → -NO₂ | ↓ Kinase inhibition (loss of H-bonding) | |
| Thioether Linker | -S- → -O- | ↓ Bioavailability (reduced lipophilicity) | |
| Methoxybenzyl | -OCH₃ → -CF₃ | ↑ Metabolic stability (electron-withdrawing effect) |
Q. Methodological Insight :
- Molecular Docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets .
- Free Energy Perturbation (FEP) : Quantifies energy changes from substituent modifications .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
- Metabolic Stability : Incubate with human liver microsomes (HLM); calculate half-life (t₁/₂ >30 min preferred) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis; unbound fraction <5% may limit efficacy .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. How can computational methods guide the design of derivatives with enhanced activity?
Methodological Answer:
- QSAR Modeling : Train models on IC₅₀ data to predict bioactivity of virtual libraries .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in the sulfonyl group) .
- ADMET Prediction : Tools like SwissADME forecast solubility, bioavailability, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
